molecular formula C8H15BrN2S B1394617 4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 1280787-27-0

4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B1394617
M. Wt: 251.19 g/mol
InChI Key: KKUZNTVJTYJRSZ-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide” is a compound with the CAS Number: 1280787-27-0 . It has a molecular weight of 251.19 and its IUPAC name is N-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylamine hydrobromide . The compound is a solid with a melting point of 144 -146 .


Molecular Structure Analysis

The compound belongs to the class of thiazoles . Thiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .


Chemical Reactions Analysis

Thiazoles, including “4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide”, have been found to exhibit a wide variety of biological activity . They have been used in the synthesis of new potent antibacterial and antifungal agents .


Physical And Chemical Properties Analysis

As mentioned earlier, “4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide” is a solid with a melting point of 144 -146 . It has a molecular weight of 251.19 .

Scientific Research Applications

Chiral Crystals from Achiral Molecules

  • Hydrobromide and Nitrate Synthesis : The synthesis of hydrobromide and nitrate of 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine, exhibiting chiral symmetry breaking in the solid state, has been explored. Continuous N–H···Br/N–H···O hydrogen bonds connect each molecule, forming left- or right-handed helical assemblies in crystal packing, thus generating chiral crystals from small achiral molecules (Hu & Cao, 2011).

Antitumor Activities

  • Synthesis and Antitumor Properties : A compound with the 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine structure, synthesized via reduction, displayed notable antitumor activity. X-ray analysis confirmed the structure, and the compound showed significant efficacy against the Hela cell line (叶姣 et al., 2015).

Chemical Synthesis and Analysis

  • Bridged Isothioureas Synthesis : A synthetic pathway for bridged isothioureas, involving the cyclization of tert-butyl-substituted cyclohex-3-en-1-ylthiourea by bromine, was developed. This process was effective in synthesizing (3aRS,7SR,7aRS)-7-bromo-3a,4, 5,6,7,7a-hexahydro-1,3-benzothiazol-2-amine hydrobromide, determined through X-ray analysis (Alexeev et al., 2019).
  • Ab initio and DFT Studies : Theoretical studies on 4-tert-butyl-1, 3-thiazol-2-amine (BTA) using B3LYP/6-311+G and HF/6-311+G methods were conducted. These studies focused on geometrical parameters, vibrational spectra, and various thermal and optical properties, providing detailed insights into the compound's characteristics (Kumar et al., 2017).

Miscellaneous Applications

  • CO2 Capture : Research on a room temperature ionic liquid with an appended amine group, synthesized by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, demonstrated its ability to reversibly capture CO2 as a carbamate salt. This ionic liquid's efficiency in CO2 capture is comparable to commercial amine sequestering agents (Bates et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Future Directions

The broad and potent activity of thiazoles and their derivatives has established them as pharmacologically significant scaffolds . Future research may focus on the synthesis of new potent antibacterial and antifungal agents and the exploration of their antitumor activities .

properties

IUPAC Name

4-tert-butyl-N-methyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.BrH/c1-8(2,3)6-5-11-7(9-4)10-6;/h5H,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUZNTVJTYJRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide

CAS RN

1280787-27-0
Record name 2-Thiazolamine, 4-(1,1-dimethylethyl)-N-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280787-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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